molecular formula C22H19N3O4 B11472890 methyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

methyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B11472890
M. Wt: 389.4 g/mol
InChI Key: OWRMVHXVRLIBLT-UHFFFAOYSA-N
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Description

Methyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered attention for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole moiety . This is followed by further reactions to introduce the quinazoline and ester functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives, while reduction of the quinazoline ring can yield dihydroquinazoline derivatives .

Scientific Research Applications

Methyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to interact with cellular targets.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazoline ring can interact with DNA and proteins, affecting cellular processes. These interactions lead to the compound’s biological effects, such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its combined indole and quinazoline structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 3-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-4-oxoquinazoline-7-carboxylate

InChI

InChI=1S/C22H19N3O4/c1-13-20(16-6-4-5-7-18(16)24(13)2)19(26)11-25-12-23-17-10-14(22(28)29-3)8-9-15(17)21(25)27/h4-10,12H,11H2,1-3H3

InChI Key

OWRMVHXVRLIBLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C=NC4=C(C3=O)C=CC(=C4)C(=O)OC

Origin of Product

United States

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